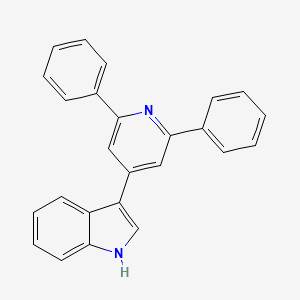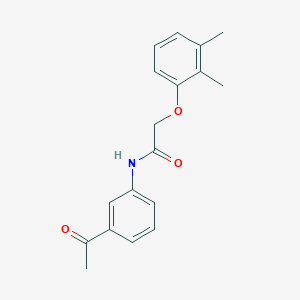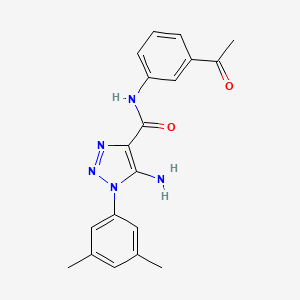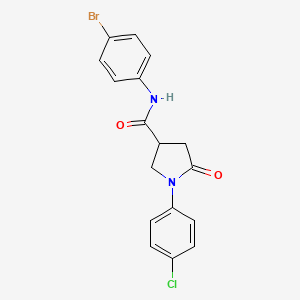![molecular formula C18H20ClNOS2 B5155696 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)
2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide is a chemical compound used in scientific research for its potential therapeutic properties. It is a member of the thioamide family and is known for its ability to inhibit certain enzymes in the body.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide involves the inhibition of cathepsin S and L enzymes. These enzymes are involved in the degradation of proteins and the presentation of antigens to immune cells. Inhibition of these enzymes can lead to a decrease in the activation of immune cells such as T-cells and B-cells, which can be useful in the treatment of autoimmune disorders and inflammatory conditions.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of cathepsin S and L enzymes, which can lead to a decrease in the activation of immune cells such as T-cells and B-cells. This inhibition can be useful in the treatment of autoimmune disorders and inflammatory conditions. Additionally, 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide has been shown to have potential anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide in lab experiments is its ability to selectively inhibit cathepsin S and L enzymes. This can be useful in studying the role of these enzymes in various physiological processes and diseases. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring may be required to ensure the safety of lab animals and researchers.
将来の方向性
There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide. One area of interest is its potential use in the treatment of autoimmune disorders and inflammatory conditions. Further studies are needed to determine the optimal dosing and administration of this compound in these conditions. Another area of interest is its potential use in cancer treatment. Studies are ongoing to determine the efficacy of this compound in inhibiting cancer cell growth and proliferation. Additionally, research is needed to determine the potential side effects and toxicity of this compound in humans.
合成法
The synthesis of 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide involves the reaction of 2-[(4-chlorophenyl)thio]acetic acid with 2-[(3-methylbenzyl)thio]ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide has been extensively studied for its potential therapeutic properties. It has been found to inhibit certain enzymes such as cathepsin S and L, which are involved in various physiological processes such as antigen presentation and protein degradation. This inhibition has been shown to have potential therapeutic applications in diseases such as cancer, autoimmune disorders, and inflammatory conditions.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS2/c1-14-3-2-4-15(11-14)12-22-10-9-20-18(21)13-23-17-7-5-16(19)6-8-17/h2-8,11H,9-10,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLPQBDARRKRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)

![ethyl 5-acetyl-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5155641.png)
![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)
![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)


![(3aS*,5S*,9aS*)-5-(3-hydroxy-4-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5155693.png)
![4-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5155704.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexyl-2-phenylacetamide](/img/structure/B5155712.png)

![2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5155724.png)